molecular formula C9H7FN2OS B3725485 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B3725485
M. Wt: 210.23 g/mol
InChI Key: XFEVSQFSSYRMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known as FLT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FLT is a thiazole derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves the inhibition of various enzymes and ion channels, leading to the modulation of various biochemical and physiological processes. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes, such as cell growth, differentiation, and apoptosis. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to modulate the activity of ion channels, leading to the regulation of various physiological processes, such as neurotransmission and muscle contraction.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme or ion channel. Inhibition of protein kinases by 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis. Modulation of ion channels by 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one leads to the regulation of various physiological processes, such as neurotransmission and muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to exhibit potent biological activity, making it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of using 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. One of the potential applications of 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is in the development of new drugs for the treatment of cancer and neurological disorders. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can be used as a probe to study the activity of various enzymes and ion channels, leading to a better understanding of various biochemical and physiological processes.

Scientific Research Applications

2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. In biochemistry, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been used as a probe to study the activity of various enzymes, such as protein kinases and phosphatases. Furthermore, 2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been found to modulate the activity of ion channels, making it a potential candidate for the development of drugs targeting neurological disorders.

properties

IUPAC Name

2-(3-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEVSQFSSYRMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC(=CC=C2)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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